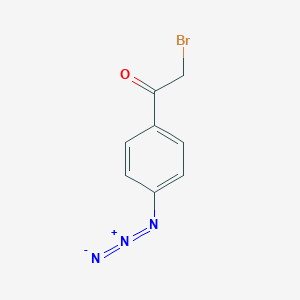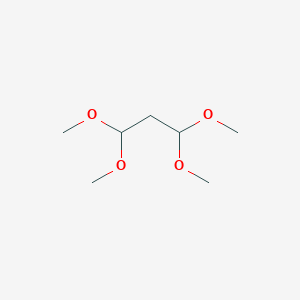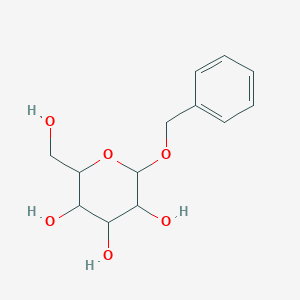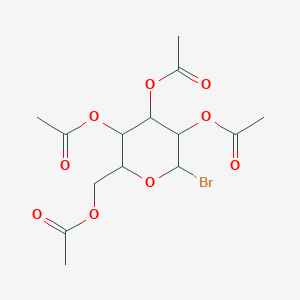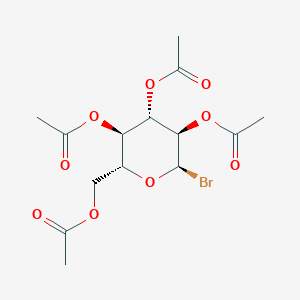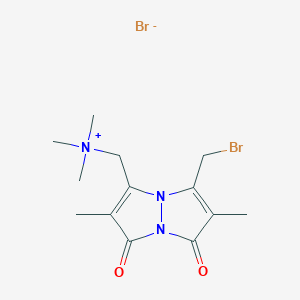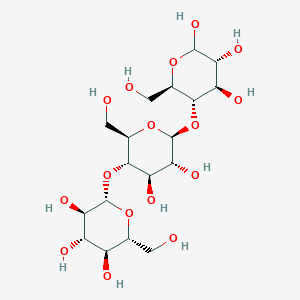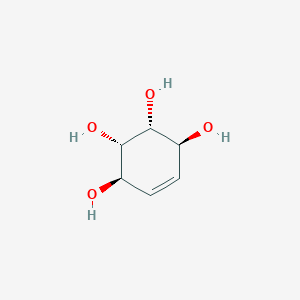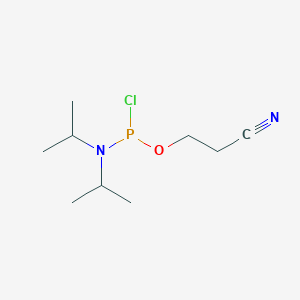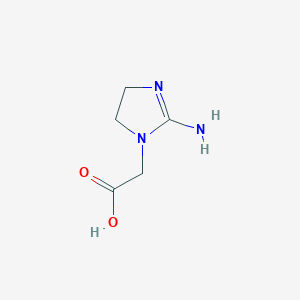
3,4,6-三-O-乙酰-D-半乳糖醛
描述
3,4,6-Tri-O-acetyl-D-galactal is a versatile building block used in the synthesis of mono- and oligosaccharides. Its galactal double bond provides a convenient way to introduce new functionality or modify deoxy positions in carbohydrate structures .
Synthesis Analysis
The synthesis of 3,4,6-Tri-O-acetyl-D-galactal involves acetylating the hydroxyl groups at positions 3, 4, and 6 of D-galactal. This acetylation process enhances its reactivity and allows for further derivatization .
Molecular Structure Analysis
The molecular formula of 3,4,6-Tri-O-acetyl-D-galactal is C12H16O7. It is a hexenopyranose derivative with three acetyl groups attached to specific hydroxyl positions. The galactal backbone plays a crucial role in carbohydrate chemistry .
Chemical Reactions Analysis
Due to its acetyl groups, 3,4,6-Tri-O-acetyl-D-galactal can participate in various chemical reactions. It serves as a precursor for the synthesis of more complex carbohydrates, including oligosaccharides and glycoconjugates. Common reactions include glycosylation, deprotection, and functional group transformations .
Physical And Chemical Properties Analysis
科学研究应用
Synthesis of Carbohydrate Derivatives
3,4,6-Tri-O-acetyl-D-galactal is extensively used for the synthesis of a wide range of carbohydrate derivatives . These include O-, C-, S-, and N-glycosides .
Ferrier Reaction
The Ferrier reaction is a chemical reaction that involves the rearrangement of glycals . 3,4,6-Tri-O-acetyl-D-galactal is used in this reaction .
Azidonitration Reactions
Azidonitration reactions are another area where 3,4,6-Tri-O-acetyl-D-galactal finds its application . This reaction is used to introduce azido groups into organic compounds .
Danishefsky’s Glycal Methodology
3,4,6-Tri-O-acetyl-D-galactal is used in Danishefsky’s glycal methodology . This method involves the conversion of glycals into epoxides .
Synthesis of Cyclopropanated Carbohydrates
Cyclopropanated carbohydrates are synthesized using 3,4,6-Tri-O-acetyl-D-galactal . These compounds have applications in medicinal chemistry .
Synthesis of Natural Products
3,4,6-Tri-O-acetyl-D-galactal is used in the synthesis of natural products . These natural products have various applications in pharmaceuticals .
Solution-Phase Synthesis of Oligosaccharides
3,4,6-Tri-O-acetyl-D-galactal is an important building block for the solution-phase synthesis of oligosaccharides . Oligosaccharides have numerous applications in biological research .
Solid-Phase Synthesis of Oligosaccharides
In addition to solution-phase synthesis, 3,4,6-Tri-O-acetyl-D-galactal is also used in the solid-phase synthesis of oligosaccharides . This method is often used when a high degree of control over the synthesis process is required .
未来方向
属性
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-IJLUTSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193976 | |
| Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-D-galactal | |
CAS RN |
4098-06-0 | |
| Record name | Tri-O-acetyl-D-galactal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tri-O-acetyl-D-galactal?
A1: Tri-O-acetyl-D-galactal has a molecular formula of C12H16O8 and a molecular weight of 288.25 g/mol.
Q2: What spectroscopic data is available for characterizing Tri-O-acetyl-D-galactal?
A2: 1H NMR and 13C NMR data are commonly used to characterize Tri-O-acetyl-D-galactal. Additionally, IR and HRMS data can further confirm its structure. []
Q3: How does Tri-O-acetyl-D-galactal react in electrophilic addition reactions?
A3: Tri-O-acetyl-D-galactal readily undergoes electrophilic addition reactions across its double bond. This allows for the introduction of various functional groups at the C-2 position, leading to the synthesis of diverse carbohydrate derivatives. [, ]
Q4: Can you elaborate on the regioselectivity observed in reactions of Tri-O-acetyl-D-galactal with malonates?
A4: The addition of malonates to Tri-O-acetyl-D-galactal, mediated by manganese(III) or cerium(IV), proceeds with high regioselectivity, yielding exclusively 2-C-branched sugars. This selectivity is attributed to favorable orbital interactions between the malonyl radical and the double bond. []
Q5: What are the major applications of Tri-O-acetyl-D-galactal in organic synthesis?
A5: Tri-O-acetyl-D-galactal serves as a key starting material in the synthesis of various biologically relevant molecules, including:
- Galactosamine building blocks: These are essential components for synthesizing human and bacterial oligosaccharides. []
- Thiodisaccharides: Photoinduced hydrothiolation of Tri-O-acetyl-D-galactal with thiols provides a route to these compounds. []
- Chiral benzopyrans, chromenes, and chromans: Aluminum triflate catalysis allows for the selective conversion of Tri-O-acetyl-D-galactal into these valuable chiral building blocks. []
- Natural products: Tri-O-acetyl-D-galactal has been employed in the total synthesis of natural products like dysiherbaine [], aspergillide C [], and the core structure of tagetitoxin. []
Q6: How is Tri-O-acetyl-D-galactal used to prepare Galactosamine building blocks?
A6: The azidophenylselenylation of Tri-O-acetyl-D-galactal provides a direct route to 2-nitrogenated glycosides, which are key intermediates for Galactosamine building blocks. []
Q7: Can you describe the synthesis of 2-amino-2-deoxyhexoses from Tri-O-acetyl-D-galactal?
A7: The process involves the addition of nitrosyl chloride to Tri-O-acetyl-D-galactal, followed by conversion to the corresponding 2-oximinohexose derivative, and subsequent reduction of the oxime functionality to an amine. This reaction sequence grants access to D-galactosamine and D-talosamine. []
Q8: How does the use of continuous flow chemistry improve the synthesis of Galactosamine building blocks from Tri-O-acetyl-D-galactal?
A8: Continuous flow chemistry significantly enhances the safety, efficiency, and reliability of the azidophenylselenylation reaction, minimizing side product formation and drastically reducing reaction times compared to traditional batch reactions. []
Q9: What is the significance of the Ferrier rearrangement in the context of Tri-O-acetyl-D-galactal?
A9: The Ferrier rearrangement, often catalyzed by Lewis acids, enables the stereoselective introduction of a carbon substituent at the C-2 position of Tri-O-acetyl-D-galactal. This reaction is pivotal in constructing complex carbohydrates and natural product frameworks. [, , , ]
Q10: How is Tri-O-acetyl-D-galactal utilized in the synthesis of the fungal metabolite (-)-TAN-2483B?
A10: Derivatives of Tri-O-acetyl-D-galactal, functionalized at the C-1 and C-2 positions with halides, formyl groups, and acetylenes, serve as key intermediates in a novel synthetic route towards (-)-TAN-2483B and its analogues. []
Q11: What is the stereochemical outcome of the azidonitration reaction of Tri-O-acetyl-D-galactal?
A11: The reaction of Tri-O-acetyl-D-galactal with ceric ammonium nitrate and sodium azide yields a mixture of 2-azido-1-nitrate addition products, with the β-galacto isomer being the major product (53%). []
Q12: What is the mechanism of the Ferrier rearrangement involving Tri-O-acetyl-D-galactal?
A12: The Ferrier rearrangement proceeds through an allylic cation intermediate generated from the activation of the anomeric acetate by a Lewis acid. Nucleophilic attack on this intermediate leads to the formation of the 2-substituted product. [, , , ]
Q13: Can Tri-O-acetyl-D-galactal undergo C-3 epimerization, and if so, how is it achieved?
A13: Yes, treatment of Tri-O-acetyl-D-galactal with specific metal chlorides in acetic anhydride can induce C-3 epimerization, leading to an equilibrium mixture of the starting material, its C-3 epimer, and a pseudo-glycal triacetate. []
Q14: Are there any known applications of Tri-O-acetyl-D-galactal derivatives in drug discovery?
A14: Yes, a novel benzopyran library, synthesized from Tri-O-acetyl-D-galactal and diverse phenols, has shown promising results in phenotypic screens for growth inhibition. Compound S13, a member of this library, displayed potent activity and is currently under investigation for its mechanism of action. []
Q15: What analytical methods are used to characterize and quantify Tri-O-acetyl-D-galactal and its derivatives?
A15: Various analytical techniques are employed, including:
- Spectroscopy: IR, 1H NMR, 13C NMR, and HRMS are crucial for structural elucidation. []
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reactions and isolate pure products. [, ]
- Crystallography: X-ray crystallography provides detailed structural information about Tri-O-acetyl-D-galactal derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



